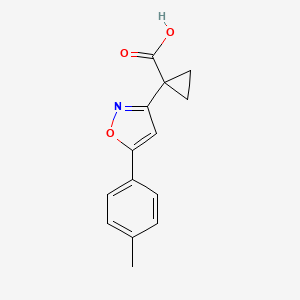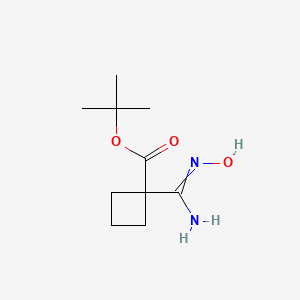
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C14H13ClFN3O2S and a molecular weight of 341.79 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves several steps. The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring structure.
Introduction of the allyl group: The allyl group is introduced through an allylation reaction.
Chlorination: The compound is chlorinated to introduce the chlorine atom at the 6th position.
Fluorination and methylsulfonylation: The fluorine and methylsulfonyl groups are introduced through specific reactions to obtain the final compound.
Chemical Reactions Analysis
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biological assays to study its effects on various biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not currently used as a medicinal compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine include other pyrimidine derivatives with similar functional groups. These compounds may have similar chemical properties and reactivity but can differ in their specific biological activities and applications. Some similar compounds include:
- 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
- N-(2-Fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClFN3O2S |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
6-chloro-N-(2-fluoro-4-methylsulfonylphenyl)-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClFN3O2S/c1-3-4-10-13(15)17-8-18-14(10)19-12-6-5-9(7-11(12)16)22(2,20)21/h3,5-8H,1,4H2,2H3,(H,17,18,19) |
InChI Key |
MSWROQLLAKFZOP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NC2=C(C(=NC=N2)Cl)CC=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)






